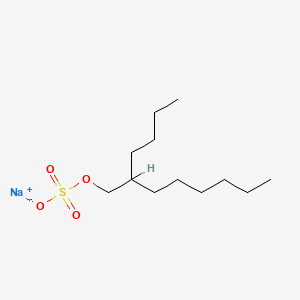

Sodium 2-butyloctyl sulphate

Description

Contextualization of Branched Alkyl Sulfate (B86663) Surfactants in Scientific Inquiry

Branched alkyl sulfate surfactants, a class to which sodium 2-butyloctyl sulphate belongs, are a significant area of academic investigation. Unlike their linear isomers, the branching in their hydrocarbon chains imparts distinct physicochemical properties. shell.com Research has shown that the position and size of the alkyl branch can dramatically influence properties such as surface tension reduction, foaming, and calcium tolerance. shell.comscientificspectator.com

These surfactants are known for their ability to form micelles in aqueous solutions above a certain concentration, a property crucial for their function. vulcanchem.comresearchgate.net The introduction of branching can alter the hydrophilic-lipophilic balance (HLB), which affects their emulsifying power. scientificspectator.com Specifically, the twin-tail structure often found in surfactants derived from Guerbet alcohols, like 2-butyloctyl alcohol, can promote micellization in the oil phase and enhance emulsification efficiency. scientificspectator.comaocs.org

Scientific inquiry into branched alkyl sulfates extends to their application in various fields. For instance, they have been studied as candidates for chemical enhanced oil recovery (EOR) due to their effectiveness in creating low interfacial tension at dilute concentrations. researchgate.net In the detergent industry, the degree of branching has been shown to affect performance, with increased branching leading to reduced foaming in dishwashing applications but having a less significant effect on laundry liquid detergency. shell.com Furthermore, their interaction with proteins and potential as alternative denaturing agents is an active area of research. acs.org

Historical Trajectories of Research on this compound

The development of this compound is linked to the Guerbet reaction, a process that creates branched alcohols from smaller alcohols. aocs.orgnih.gov These Guerbet alcohols, such as 2-butyloctanol, serve as the precursors for synthesizing branched alkyl sulfates. nih.gov The sulfation of these alcohols yields branched primary alkyl sulfates (BPAS), including 2-butyloctyl sulphate. nih.gov

Early research focused on the fundamental surfactant properties and potential applications. For example, their use as low-foam, effective wetting agents, particularly for textile and leather production, was identified. nih.gov Studies from several decades ago compared the detersive efficiency of various alkyl thiosulfates, including a 2-butyloctyl variant, highlighting the ongoing effort to understand how molecular structure relates to performance. google.com

A significant trajectory in the research history of branched surfactants has been their biodegradability. For a long time, it was perceived that branching hindered the biodegradation process. However, research has demonstrated that surfactants like this compound are readily biodegradable. nih.govnih.govasm.org This shift in understanding was propelled by studies that isolated bacteria, such as strains from the genus Pseudomonas, capable of metabolizing these compounds. nih.govnih.govasm.org These investigations led to the discovery of novel alkylsulfatases, enzymes that specifically initiate the biodegradation of branched primary alkyl sulfates by hydrolyzing the sulfate ester bond to release the parent alcohol. nih.govnih.gov

Contemporary Research Imperatives and Unaddressed Questions Regarding this compound

Current research on this compound and related branched surfactants continues to explore their fundamental properties and expand their applications. A key imperative is the detailed characterization of their behavior at interfaces. Studies on the dynamic surface tension of surfactants derived from Guerbet alcohols provide insights into their efficiency in various dynamic processes. acs.orgacs.org

The interaction of these surfactants with biological macromolecules is a major focus. Research investigating the denaturation of proteins by branched alkyl surfactants, including this compound, aims to understand how branching affects protein structure. acs.org Circular dichroism studies have suggested that this compound can disrupt the secondary structure of proteins to a high degree, which has implications for its use in electrophoretic separations and the design of new surfactants for biochemical applications. acs.org

Despite progress, several unaddressed questions remain. The precise relationship between the branching structure (length, position) and specific performance characteristics in complex formulations is not fully elucidated and requires further systematic study. shell.com While the general pathway of biodegradation is known, further research into the diversity and mechanisms of the specific enzymes (alkylsulfatases) involved could lead to more robust environmental models and the design of even more biodegradable surfactants. nih.govnih.gov Finally, exploring the full potential of these surfactants in advanced applications, such as in the formulation of microemulsions for drug delivery or specialized cleaning, remains a compelling area for future scientific inquiry. researchgate.nettandfonline.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 94200-74-5 | nih.govvulcanchem.commolbase.comchemsrc.com |

| Molecular Formula | C12H25NaO4S | nih.govvulcanchem.commolbase.com |

| Molecular Weight | 288.38 g/mol | nih.govvulcanchem.com |

| IUPAC Name | sodium;2-butyloctyl sulfate | nih.govvulcanchem.com |

| Physical State | Crystalline solid | vulcanchem.com |

| Critical Micelle Concentration (CMC) | 0.32 mM | vulcanchem.com |

Table 2: Research Findings on the Biodegradation of this compound

| Research Area | Key Finding | Investigating Organism/Enzyme | Source(s) |

|---|---|---|---|

| Biodegradability | Readily biodegradable in standard tests, contrary to earlier perceptions about branched surfactants. | Activated sewage sludge consortia | nih.govnih.gov |

| Metabolic Capability | Isolation of bacterial strains capable of using 2-butyloctyl sulphate as a sole source of carbon and energy. | Pseudomonas sp. (strains AE-A and AE-D) | nih.govnih.govasm.org |

| Enzymatic Initiation | Identification of novel alkylsulfatases (AP2 and DP1) specific for 2-butyloctyl sulphate, distinct from those that degrade linear sulfates like SDS. | Alkylsulfatases AP2 and DP1 | nih.govnih.gov |

| Degradation Pathway | The process is initiated by the hydrolysis of the sulfate ester bond, releasing the parent alcohol, 2-butyloctanol. | True sulfatase activity confirmed by gas chromatography | vulcanchem.comnih.govnih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

94200-74-5 |

|---|---|

Molecular Formula |

C12H25NaO4S |

Molecular Weight |

288.38 g/mol |

IUPAC Name |

sodium;2-butyloctyl sulfate |

InChI |

InChI=1S/C12H26O4S.Na/c1-3-5-7-8-10-12(9-6-4-2)11-16-17(13,14)15;/h12H,3-11H2,1-2H3,(H,13,14,15);/q;+1/p-1 |

InChI Key |

QHVJMQSXCDOHMT-UHFFFAOYSA-M |

SMILES |

CCCCCCC(CCCC)COS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCC(CCCC)COS(=O)(=O)[O-].[Na+] |

Other CAS No. |

94200-74-5 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Sodium 2 Butyloctyl Sulphate

Synthetic Pathways to 2-Butyloctyl Alcohol Precursors: Methodological Innovations

The cornerstone of synthesizing sodium 2-butyloctyl sulphate lies in the efficient production of its precursor, 2-butyloctyl alcohol. Innovations in synthetic organic chemistry have led to several viable pathways for its creation, with a significant focus on the Guerbet reaction and other alternative routes.

Optimization of Guerbet Reaction for Branched Alcohol Feedstocks

Recent research has focused on optimizing catalyst systems to improve the yield and selectivity of the Guerbet reaction for feedstocks like hexanol to produce 2-butyloctyl alcohol. A variety of catalysts have been explored, including those based on copper and nickel. Bifunctional catalysts, which possess both metallic sites for dehydrogenation/hydrogenation and basic sites for the aldol (B89426) condensation step, are of particular interest. For instance, Ni-containing catalysts have demonstrated higher selectivity towards the Guerbet alcohol compared to copper-containing catalysts, which tend to favor the formation of esters like hexyl-hexanoate as a side product.

Hydrotalcites (HTs), with their tunable basicity, have been investigated for the aldol condensation part of the reaction. The basicity of these materials can be modified by calcining them at different temperatures. While homogeneous bases like sodium hydroxide (B78521) (NaOH) have shown high efficiency in aldol condensation, heterogeneous catalysts like hydrotalcites offer advantages in terms of separation and reusability. However, the one-pot synthesis of Guerbet alcohols using these systems can be challenging, with some studies reporting yields as low as 5%, suggesting thermodynamic limitations may play a significant role.

The table below summarizes some of the catalytic systems employed in the Guerbet reaction for the synthesis of branched alcohols.

| Catalyst System | Feedstock | Key Findings |

| Ni-containing Hydrotalcite | Hexanol | Higher selectivity towards 2-butyloctyl alcohol compared to copper-based catalysts. |

| Copper-containing Hydrotalcite | Hexanol | High selectivity towards the formation of hexyl-hexanoate as a byproduct. |

| Homogeneous Base (NaOH) | Hexanal | Proved to be more efficient in aldol condensation experiments compared to heterogeneous catalysts. |

| Mg-Al Spinel | Ethanol | Demonstrates high activity and selectivity for butanol production with excellent long-term stability. |

Alternative Synthetic Routes for 2-Butyloctyl Alcohol

Beyond the Guerbet reaction, other synthetic strategies have been developed for the production of 2-butyloctyl alcohol. One common industrial method involves the hydroformylation of olefins, such as 1-octene, followed by a reduction step. This approach is often cost-effective due to the availability of the starting materials.

Another laboratory-scale synthesis involves a two-step process starting from n-hexyl aldehyde. The first step is an aldol condensation, which can be catalyzed by bases like barium hydroxide, to form 2-butyl-2-octenal. This intermediate is then subjected to a two-stage reduction. The first reduction, for instance with palladium on carbon (Pd/C), yields a mixture of the aldehyde and alcohol. A subsequent reduction, using a milder reducing agent like sodium borohydride (B1222165), completes the conversion to 2-butyloctyl alcohol. This method offers a high-yield pathway with few byproducts.

Furthermore, the direct reduction of the corresponding aldehyde, 2-butyl-1-octanal, using reducing agents such as sodium borohydride or through catalytic hydrogenation with hydrogen gas over a palladium or platinum catalyst, presents another viable synthetic route.

Optimized Sulfation Protocols for the Production of this compound

The conversion of 2-butyloctyl alcohol to its corresponding sodium sulphate salt is a critical step that dictates the final properties of the surfactant. The optimization of sulfation protocols focuses on achieving high conversion rates, minimizing side reactions, and ensuring a pure final product.

Catalytic Systems in Sulphate Esterification

The sulfation of long-chain alcohols can be achieved using various sulfating agents. Traditional methods employ strong agents like sulfur trioxide, concentrated sulfuric acid, or chlorosulfonic acid. However, these can lead to side reactions and the formation of inorganic salt byproducts upon neutralization.

To address these challenges, modified and milder sulfating agents have been developed. One such example is a urea-modified sulfuric acid, which has been shown to be effective for the sulfation of various alcohols. The reaction is typically carried out at elevated temperatures, generally between 100 to 140°C.

Another approach involves the use of sulfur trioxide complexes, such as the triethylamine-sulfur trioxide (Et3N-SO3) complex. This reagent offers a milder and more selective sulfation of alcohols, including secondary alcohols, with good yields and minimal isomerization. Microwave-assisted sulfation using reagents like trimethylamine-sulfur trioxide (Me3NSO3) has also been explored to accelerate the reaction.

Biocatalytic methods are also emerging as a green alternative. Enzymes like arylsulfate sulfotransferases can catalyze the transfer of a sulfate (B86663) group from a donor, such as p-nitrophenyl sulfate (pNPS), to a wide range of alcohols, including aliphatic ones. rsc.org While the activity for aliphatic alcohols is generally lower than for phenolic substrates, this approach offers the advantage of mild reaction conditions. rsc.org

The following table provides a comparison of different sulfation methods.

| Sulfating Agent/System | Key Features |

| Concentrated H2SO4 / SO3 | Traditional, strong agents; can lead to side products. |

| Urea-modified H2SO4 | Milder than concentrated sulfuric acid; reaction at elevated temperatures. |

| Triethylamine-SO3 complex | Mild and selective; good yields for secondary alcohols. |

| Microwave-assisted (e.g., Me3NSO3) | Rapid reaction times. |

| Biocatalytic (e.g., Arylsulfate sulfotransferases) | Environmentally friendly, mild conditions; broader substrate scope. rsc.org |

Purification Techniques for this compound

The purification of this compound is essential to remove unreacted alcohol, inorganic salts (like sodium sulfate formed during neutralization), and other byproducts. The presence of these impurities can significantly impact the surfactant's performance.

A common challenge in the purification of organosulfates is their poor solubility in many organic solvents, which often necessitates aqueous-based purification methods. acs.org One established technique is recrystallization . This involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, whereupon the purified this compound crystallizes out, leaving impurities in the solution. Ethanol is often used as a solvent for the recrystallization of sodium alkyl sulfates.

Ion-exchange chromatography is another powerful technique for purifying anionic surfactants. pjoes.comresearchgate.net In this method, a solution of the crude product is passed through a column containing an anion-exchange resin. The this compound anions bind to the resin, while uncharged impurities like the unreacted alcohol pass through. The purified surfactant is then eluted from the resin using a salt solution. This method is particularly effective for removing inorganic salt impurities.

Liquid-liquid extraction can also be employed to remove unreacted alcohol. For instance, the crude product can be dissolved in water and extracted with a non-polar solvent like heptane (B126788) or ether to remove the hydrophobic alcohol.

Molecular Modification Strategies and Functionalization of the 2-Butyloctyl Sulphate Moiety

The functionalization of the 2-butyloctyl sulphate molecule can lead to novel derivatives with tailored properties. Modifications can be targeted at either the hydrophobic alkyl chain or the hydrophilic sulphate head group.

While direct modification of the final this compound is challenging, the precursor alcohol, 2-butyloctyl alcohol, is a versatile starting material for various derivatizations. For example, it can undergo esterification with acids to form esters. A notable example is the reaction with salicylic (B10762653) acid to produce butyloctyl salicylate , an ingredient used in cosmetic formulations. libretexts.orgnih.gov It can also be used to synthesize monomers like 2-butyl-1-octyl-methacrylate (BOMA), which can then be polymerized to create hydrophobic polyesters. cytivalifesciences.com

The alkyl sulphate group itself possesses reactivity that can be exploited for further functionalization. Monoalkyl sulfates have been shown to act as alkylating agents in water, capable of transferring their alkyl group to nucleophiles. pnas.org This suggests that under specific conditions, the 2-butyloctyl group could be transferred to other molecules, opening pathways to new chemical structures.

Furthermore, the broader field of surfactant chemistry has explored the functionalization of the alkyl chain to modulate surfactant properties. For instance, the introduction of amide or ester moieties into the alkyl chain of ionic liquid surfactants has been shown to influence their self-assembling behavior due to additional hydrogen bonding capabilities. rsc.orgrsc.org While not demonstrated specifically for this compound, such strategies could potentially be adapted to modify its aggregation and interfacial properties.

Integration into Macromolecular Architectures for Advanced Materials Research (e.g., Conjugated Polymers)

The strategic incorporation of branched alkyl side chains is a critical design principle in the field of organic electronics to control the morphology, solubility, and electronic properties of conjugated polymers. rsc.org The 2-butyloctyl group, in particular, has been successfully integrated into non-fullerene acceptors (NFAs) for use in high-performance organic solar cells (OSCs). mdpi.com

Research has shown that modifying the alkyl side chains on these complex molecules is an effective method for fine-tuning crystallinity, molecular packing, and charge transport characteristics. rsc.orgmdpi.com For instance, the replacement of the commonly used 2-ethylhexyl side chain with a 2-butyloctyl group in the Y6 molecule to create the derivative BTP-4F-12 resulted in significant improvements in material and device performance. mdpi.com This specific structural modification led to a more pronounced "face-on" orientation of the molecule and higher electron mobility. mdpi.com Consequently, organic solar cells based on the PBDB-TF:BTP-4F-12 blend film achieved an impressive power conversion efficiency (PCE) of 16.4%. mdpi.com These findings underscore the importance of alkyl chain engineering, demonstrating that subtle changes, such as the introduction of the 2-butyloctyl group, can have a dramatic effect on the ultimate performance of organic electronic materials. rsc.orgmdpi.com

| Molecule | Key Side Chain | Primary Advantage Noted | Resulting Power Conversion Efficiency (PCE) |

|---|---|---|---|

| BTP-4F-12 | 2-Butyloctyl | More pronounced face-on orientation and higher electron mobility. mdpi.com | 16.4% mdpi.com |

| Y6 | 2-Ethylhexyl | Baseline reference molecule. mdpi.com | Not specified in the provided context, but lower than BTP-4F-12. |

Esterification Reactions Yielding Di(2-Butyloctyl) Dicarboxylate Derivatives for Specialty Applications

The alcohol precursor of this compound, 2-butyl-1-octanol (B151752), is a valuable reactant in esterification processes to produce di(2-butyloctyl) dicarboxylate derivatives. These diesters are synthesized through an acid-catalyzed esterification reaction between 2-butyl-1-octanol and various dicarboxylic acids, such as succinic, suberic, glutaric, adipic, and dodecanedioic acids. ijcce.ac.irresearchgate.netbiointerfaceresearch.com This synthesis is typically carried out in the presence of a catalyst like sulphuric acid and has been shown to produce high yields, often in the range of 85-98%. ijcce.ac.irresearchgate.net The yield percentage can vary depending on the length of the dicarboxylic acid's carbon chain, with shorter chains sometimes resulting in higher yields. researchgate.net For example, the reaction with succinic acid has been reported to achieve a yield of 98%. researchgate.net

These di(2-butyloctyl) dicarboxylate esters have demonstrated significant potential in specialty applications, particularly as environmentally friendly biolubricants and pour point depressants (PPDs) for biodiesel. ijcce.ac.irbiointerfaceresearch.com As biolubricants, they exhibit good lubrication properties with low friction coefficients and are categorized as ISO VG 32, making them suitable for use as hydraulic fluids in industrial applications like gear, hydraulic, and transmission fluids. researchgate.netbiointerfaceresearch.com In the fuel industry, their addition to palm biodiesel has been shown to improve its poor cold flow properties. ijcce.ac.irijcce.ac.ir Specifically, di(2-butyloctyl) suberate (B1241622) was effective in lowering the pour point of palm biodiesel down to 3°C, enhancing its viability as an alternative fuel in colder climates. ijcce.ac.irijcce.ac.ir

| Dicarboxylic Acid Reactant | Resulting Ester Derivative | Reported Yield Percentage (%) | Primary Application |

|---|---|---|---|

| Succinic Acid | Di(2-butyloctyl) succinate (B1194679) (D2BOSuc) | 98% researchgate.net | Biolubricant, PPD ijcce.ac.irresearchgate.net |

| Suberic Acid | Di(2-butyloctyl) suberate (D2BOsub) | 85-98% (range) ijcce.ac.ir | PPD for Biodiesel ijcce.ac.ir |

| Dodecanedioic Acid | Di(2-butyloctyl) dodecanedioate (B1236620) (D2BOD) | 88% researchgate.net | Biolubricant researchgate.net |

| Glutaric Acid | Di(2-butyloctyl) glutarate | 88-98% (range) researchgate.net | Biolubricant researchgate.net |

| Adipic Acid | Di(2-butyloctyl) adipate | 88-98% (range) researchgate.net | Biolubricant researchgate.net |

Theoretical and Computational Investigations of Sodium 2 Butyloctyl Sulphate Systems

Quantum Chemical Approaches for Electronic Structure and Reactivity Profiling

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of molecules. These approaches allow for a detailed analysis of molecular orbitals, charge distributions, and the prediction of spectroscopic properties, which are essential for understanding the reactivity and interactions of Sodium 2-butyloctyl sulphate.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine the most stable three-dimensional conformations of the molecule. By mapping the potential energy surface, researchers can identify low-energy conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its packing at interfaces and its self-assembly in solution.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Description | Relative Energy (kJ/mol) |

| A | Extended alkyl chain | 0.00 |

| B | Gauche interaction in the main chain | +5.2 |

| C | Rotated butyl branch | +3.8 |

| D | Folded "U-shape" conformation | +12.5 |

Note: This table is illustrative and represents the type of data that would be generated from DFT calculations.

Computational methods can predict various spectroscopic properties, providing a theoretical basis for the interpretation of experimental spectra. For this compound, techniques such as Time-Dependent DFT (TD-DFT) can be used to simulate its electronic absorption spectrum (UV-Vis). These simulations identify the energies of electronic transitions, primarily involving the sulphate headgroup and the surrounding solvent molecules.

Furthermore, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. This allows for the assignment of specific spectral features to the vibrational modes of the molecule, such as the symmetric and asymmetric stretches of the S-O bonds in the sulphate group. Such predictions are invaluable for characterizing the molecular structure and its interactions with the local environment. First-principles simulations can offer sub-eV accuracy in predicting spectral signatures, making them a powerful tool for guiding experimental work. nih.gov

Molecular Dynamics Simulations for Interfacial and Solution-Phase Phenomena

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. For surfactants, MD simulations provide a dynamic picture of their behavior in solution and at interfaces, which is crucial for understanding their macroscopic properties.

MD simulations are widely used to study the self-assembly of surfactants into micelles and other aggregates in aqueous solutions. nih.govresearchgate.netnih.gov For this compound, simulations can track the process of micellization from a random distribution of surfactant monomers to the formation of stable aggregates. These simulations provide detailed information about the size, shape, and structure of the resulting micelles. nih.gov The branched structure of this compound is expected to lead to the formation of smaller, more spherical micelles with a less ordered core compared to its linear isomers, due to the steric hindrance of the butyl group.

Coarse-grained molecular dynamics simulations are particularly useful for studying large-scale phenomena like self-assembly, as they can simulate longer timescales and larger systems than all-atom simulations. nih.govresearchgate.netnih.gov These simulations can reveal different types of colloidal structures such as prolate, oblate, and elongated micelles, as well as vesicles. nih.govresearchgate.netnih.gov

Table 2: Hypothetical Micellar Properties of this compound from MD Simulations

| Property | Simulated Value |

| Aggregation Number (N_agg) | 40 - 60 |

| Micelle Radius (nm) | 2.0 - 2.5 |

| Shape | Predominantly Spherical |

| Solvent Accessible Surface Area (Ų) | 4500 - 5500 |

Note: This table is illustrative and represents the type of data that would be generated from MD simulations.

The behavior of anionic surfactants is significantly influenced by the nature of the counterions in the solution. MD simulations can be used to investigate the interactions between the sulphate headgroup of this compound and different cations, such as sodium (Na+) and calcium (Ca2+). clausiuspress.com

Simulations can reveal the extent of counterion binding to the micelle surface. Divalent cations like Ca2+ are known to bind more strongly to anionic headgroups than monovalent cations like Na+. clausiuspress.com This stronger binding can lead to a reduction in the electrostatic repulsion between the headgroups, promoting the formation of larger and more compact aggregates. MD simulations can quantify the radial distribution functions of the cations around the sulphate headgroup, providing a detailed picture of the electrical double layer at the micelle surface. nih.gov

Development of Predictive Models for Structure-Activity Relationships in Branched Sulphate Surfactants

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties. researchgate.net For branched sulphate surfactants like this compound, these models can be developed to predict properties such as critical micelle concentration (CMC), surface tension, and foaming ability based on molecular descriptors.

These descriptors can be derived from the molecular structure and include constitutional, topological, and quantum chemical parameters. researchgate.net For instance, the degree of branching, the length of the alkyl chains, and the calculated partial charges on the atoms can be used as inputs for the model. mdpi.com The development of accurate predictive models can accelerate the design of new surfactants with tailored properties for specific applications, reducing the need for extensive experimental screening. nih.govresearchgate.net Recent approaches have integrated generative models and reinforcement learning to design new surfactant molecules with desired properties. acs.org

Enzymatic Biodegradation Mechanisms and Microbial Ecophysiology of Sodium 2 Butyloctyl Sulphate

Isolation, Identification, and Phylogenetic Analysis of Sodium 2-Butyloctyl Sulphate-Degrading Microorganisms

The initial step in understanding the biodegradation of this compound involves the isolation and identification of microorganisms capable of utilizing it as a growth substrate.

Through enrichment culturing techniques using activated sewage sludge, several bacterial strains capable of growing on this compound have been successfully isolated. nih.govnih.gov Among these, two strains, designated AE-A and AE-D, were identified as members of the genus Pseudomonas and selected for detailed study. nih.govnih.gov

These two strains exhibited distinct capabilities in utilizing alkyl sulphate surfactants:

Pseudomonas sp. strain AE-A: This strain demonstrated metabolic versatility, capable of using either the linear primary alkyl sulphate, sodium dodecyl sulphate (SDS), or the branched surfactant, this compound, as its sole source of carbon and energy for growth. nih.govnih.gov

Pseudomonas sp. strain AE-D: In contrast, this strain showed a high degree of specificity, utilizing only the branched this compound for growth and being unable to grow on SDS. nih.govnih.gov

For comparison, Pseudomonas sp. strain C12B, a well-characterized bacterium known for its efficient degradation of linear SDS, was unable to grow on or hydrolyze this compound, highlighting the specialized enzymatic requirements for degrading branched alkyl sulphates. nih.govnih.gov

Table 1: Characteristics of Key Bacterial Strains in Alkyl Sulphate Degradation

| Bacterial Strain | Isolation Source | Growth on this compound | Growth on Sodium Dodecyl Sulphate (SDS) |

|---|---|---|---|

| Pseudomonas sp. AE-A | Activated Sewage Sludge | Yes | Yes |

| Pseudomonas sp. AE-D | Activated Sewage Sludge | Yes | No |

| Pseudomonas sp. C12B | Not Specified (SDS degrader) | No | Yes |

The isolation of strains AE-A and AE-D from activated sewage sludge points to their ecological niche within wastewater treatment facilities. nih.govnih.gov These environments are characterized by high concentrations of various surfactants from industrial and domestic sources, creating a selective pressure that favors the evolution of microorganisms with specialized degradative capabilities.

The substrate utilization profiles of these strains reveal distinct ecological strategies:

Strain AE-A, with its ability to degrade both linear and branched alkyl sulphates, can be considered a generalist, capable of thriving in environments with a mixed composition of surfactants. nih.govnih.gov

Strain AE-D represents a specialist, having carved a niche in degrading the specific branched structure of this compound. nih.govnih.gov This specialization suggests that while branched surfactants were once considered recalcitrant, specific microbial populations have adapted to utilize them as a primary food source.

Biochemical and Structural Elucidation of Alkylsulfatase Enzymes Targeting this compound

The biodegradation of this compound is initiated by a class of enzymes known as alkylsulfatases. The unique structure of this branched surfactant necessitates novel enzymes with specificities distinct from those that act on linear surfactants.

Studies on the Pseudomonas strains AE-A and AE-D have led to the identification of four distinct alkylsulfatase enzymes, characterized by their activity and expression patterns using polyacrylamide gel electrophoresis zymography. nih.govnih.gov

From Pseudomonas sp. AE-A:

AP1: This is a constitutive, nonspecific primary alkylsulfatase. It is produced regardless of the growth substrate (nutrient broth, SDS, or 2-butyloctyl sulphate) and shows weak activity on both SDS and 2-butyloctyl sulphate. nih.govnih.gov

AP2: This enzyme is inducible and specific. It is produced only when the bacterium is grown on 2-butyloctyl sulphate and is active on this branched substrate but not on SDS. nih.govnih.gov

AP3: This is also an inducible and specific enzyme. Its production is triggered by growth on SDS, and it is active only on SDS, not on 2-butyloctyl sulphate. nih.govnih.gov

From Pseudomonas sp. AE-D:

DP1: This enzyme is inducible and highly specific for the branched substrate. It is produced only during growth on 2-butyloctyl sulphate and shows no activity towards SDS. nih.govnih.gov The production of DP1 is tightly regulated; it is induced when the substrate is present and disappears once the substrate is depleted. nih.govnih.gov

Table 2: Properties of Novel Alkylsulfatases from Pseudomonas species

| Enzyme | Source Strain | Expression | Activity on this compound | Activity on Sodium Dodecyl Sulphate (SDS) |

|---|---|---|---|---|

| AP1 | AE-A | Constitutive | Weak | Weak |

| AP2 | AE-A | Inducible (by 2-butyloctyl sulphate) | Yes | No |

| AP3 | AE-A | Inducible (by SDS) | No | Yes |

| DP1 | AE-D | Inducible (by 2-butyloctyl sulphate) | Yes | No |

The enzymes AP2 and DP1 represent novel alkylsulfatases with a clear specificity for the branched structure of this compound. nih.govnih.gov This specificity is crucial for the initiation of biodegradation. In contrast, enzymes like AP3 and the alkylsulfatases from Pseudomonas sp. C12B are specific for linear alkyl sulphates and exhibit no hydrolytic activity on 2-butyloctyl sulphate. nih.govnih.gov This demonstrates that the branching in the alkyl chain of the surfactant prevents binding and catalysis by enzymes adapted to linear chains. The discovery of AP2 and DP1 confirms the existence of a distinct enzymatic toolkit in some bacteria specifically for the breakdown of branched primary alkyl sulphates. nih.govnih.gov

The metabolic pathway for the degradation of this compound is initiated by the hydrolytic cleavage of the sulphate ester bond. This reaction is catalyzed by a true sulfatase, as confirmed by the analysis of products from the incubation of 2-butyloctyl sulphate with the DP1 enzyme. nih.govnih.gov

The primary enzymatic reaction is as follows: This compound → 2-Butyloctanol + Sulphate

Gas chromatographic analysis of the reaction mixture definitively identified the formation of 2-butyloctanol, confirming the role of DP1 as a sulfatase. nih.govnih.gov This initial step releases the parent alcohol from the surfactant molecule. The liberated 2-butyloctanol is then expected to enter downstream metabolic pathways, likely involving oxidation by alcohol dehydrogenases, similar to the established pathways for the degradation of linear alcohols released from other alkyl sulphate surfactants. nih.gov

Comparative Enzymology of this compound Degradation Versus Linear Alkyl Sulphates (e.g., Sodium Dodecyl Sulphate, Linear Alkylbenzene Sulphonate)

The enzymatic degradation of alkyl sulphate surfactants is a critical process in environmental bioremediation. A significant distinction in biodegradability lies between branched-chain alkyl sulphates, such as this compound, and their linear counterparts like Sodium Dodecyl Sulphate (SDS) and Linear Alkylbenzene Sulphonate (LAS). This difference is primarily attributed to the specificity of the enzymes responsible for initiating the degradation cascade.

Microbial degradation of linear primary alkyl sulphates (LPAS), like SDS, is well-understood. It is initiated by a class of enzymes known as alkylsulphatases (or sulfatases), which catalyze the hydrolysis of the sulphate ester bond to release the corresponding alcohol and an inorganic sulphate. hibiscuspublisher.comresearchgate.net For instance, the bacterium Pseudomonas C12B is known to produce at least five alkylsulphatases. Two of these, designated P1 and P2, are specific for primary alkyl sulphates, while the other three (S1, S2, and S3) act on secondary alkyl sulphates. researchgate.net The liberated long-chain alcohol is then typically oxidized by alcohol dehydrogenase and further metabolized via the β-oxidation pathway. hibiscuspublisher.com

In contrast, the branching in the alkyl chain of this compound presents a steric hindrance for the conventional alkylsulphatases that act on linear chains. Research has shown that bacteria capable of degrading this branched surfactant possess novel alkylsulphatases with distinct substrate specificities. nih.gov Studies on Pseudomonas species isolated for their ability to grow on 2-butyloctyl sulphate revealed the production of new alkylsulphatases. These enzymes were found to be part of two sets of alkylsulphatases with mutually exclusive specificities for either the branched 2-butyloctyl sulphate or the linear SDS. nih.gov

One unique enzyme, designated AP1, demonstrated activity towards both branched and linear substrates, suggesting a broader substrate range. nih.gov This enzyme was also noted to be produced constitutively, unlike other identified alkylsulphatases which were inducible by their specific substrates. nih.gov This highlights a key enzymatic adaptation necessary for the breakdown of more complex, branched surfactant structures.

The degradation of Linear Alkylbenzene Sulphonate (LAS) involves a more complex pathway. The process is typically initiated by the terminal oxidation of the alkyl chain, followed by sequential cleavage of two-carbon fragments through β-oxidation. researchgate.netnih.gov This process leads to the formation of sulphophenyl carboxylates (SPCs). nih.gov Desulphonation and subsequent cleavage of the aromatic ring are carried out by other specialized enzymes within the microbial community. nih.govnih.gov The enzymes involved in LAS degradation, such as certain monooxygenases and esterases, are distinct from the primary alkylsulphatases that initiate SDS degradation. nih.gov For example, in Comamonas testosteroni KF-1, a Baeyer-Villiger monooxygenase and a carboxylesterase are involved in the mineralization of an SPC intermediate. nih.govscispace.com

The table below summarizes the key enzymatic differences in the initial degradation steps of these surfactants.

| Surfactant | Chemical Structure | Key Initial Enzymes | Initial Degradation Step |

| This compound | Branched Alkyl Sulphate | Novel, specific alkylsulphatases (e.g., AP2, DP1); Broad-specificity alkylsulphatase (AP1) nih.gov | Hydrolysis of the sulphate ester bond to release 2-butyloctanol. |

| Sodium Dodecyl Sulphate (SDS) | Linear Alkyl Sulphate | Primary alkylsulphatases (e.g., P1, P2) researchgate.netnih.gov | Hydrolysis of the sulphate ester bond to release 1-dodecanol. hibiscuspublisher.com |

| Linear Alkylbenzene Sulphonate (LAS) | Linear Alkylbenzene Sulphonate | Monooxygenases, Carboxylester hydrolases nih.govscispace.com | Terminal oxidation of the alkyl chain (ω-oxidation) followed by β-oxidation. researchgate.netnih.gov |

Omics-Based Approaches for Understanding Microbial Adaptation and Degradation Pathways

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of microbial biodegradation of pollutants, including complex surfactants like this compound. nih.govnih.gov These approaches provide a holistic view of the metabolic and regulatory networks within microorganisms, offering deep insights into their adaptation strategies and the specific pathways involved in degradation.

Genomics allows for the complete sequencing of the genomes of bacteria capable of degrading this compound. By analyzing the genomic data, researchers can identify the genes encoding the novel alkylsulphatases and other enzymes involved in the degradation pathway. nih.gov Comparative genomics, comparing the genomes of strains that degrade branched-chain sulphates with those that only degrade linear ones, can pinpoint the genetic determinants of this specialized metabolic capability. This can reveal gene clusters associated with surfactant degradation, including regulatory elements that control their expression.

Transcriptomics , often performed using RNA-sequencing (RNA-seq), provides a snapshot of the genes that are actively being expressed by a microorganism under specific conditions. asm.orgmmab.ca By comparing the transcriptomes of bacteria grown in the presence of this compound versus a control substrate, scientists can identify which genes are upregulated. This would include the genes for the specific alkylsulphatases, as well as genes for transporters involved in uptake of the surfactant, and potentially genes related to managing cellular stress induced by the surfactant. nih.govnih.gov For instance, transcriptomic analysis could confirm the inducible nature of the specific alkylsulphatases AP2 and DP1 and the constitutive expression of the broad-specificity enzyme AP1. nih.gov

Proteomics focuses on the large-scale study of proteins, the actual catalysts of biochemical reactions. mdpi.comnih.gov By comparing the proteomes of bacteria exposed to this compound, researchers can directly identify the enzymes that are more abundant. This can confirm the translation of the genes identified through transcriptomics and can also reveal post-translational modifications that might regulate enzyme activity. nih.gov Techniques like mass spectrometry are central to identifying and quantifying the proteins involved in the degradation pathway. mdpi.com

Metabolomics involves the comprehensive analysis of all metabolites within a biological system. In the context of this compound degradation, metabolomics can be used to identify the intermediate products of the degradation pathway. This provides direct evidence for the proposed enzymatic steps and can help to fully elucidate the metabolic route from the parent compound to its complete mineralization.

The integration of these omics approaches provides a powerful, multi-layered understanding of how microorganisms adapt to and degrade complex, branched surfactants. This knowledge is not only fundamental to understanding microbial ecophysiology but is also crucial for developing and optimizing bioremediation strategies for environments contaminated with such compounds.

| Omics Approach | Key Information Provided | Potential Application to this compound Degradation |

| Genomics | Complete genetic blueprint of the organism. | Identification of genes for novel alkylsulphatases and other pathway enzymes; discovery of regulatory genes and gene clusters. |

| Transcriptomics | Snapshot of gene expression under specific conditions. | Determining which genes are induced by the presence of the surfactant; understanding the regulatory response to the compound. nih.govnih.gov |

| Proteomics | Identification and quantification of proteins. | Confirming the production of key degradation enzymes; identifying other proteins involved in transport and stress response. |

| Metabolomics | Identification and quantification of metabolites. | Elucidating the complete degradation pathway by identifying intermediate products. |

Environmental Transport, Transformation, and Ecological Interactions of Sodium 2 Butyloctyl Sulphate

Biodegradation Kinetics and Persistence in Aquatic and Terrestrial Systems

Contrary to earlier perceptions about branched surfactants, studies have shown that sodium 2-butyloctyl sulphate is readily biodegradable in standard laboratory tests. asm.orgnih.gov The primary mechanism of degradation is initiated by aerobic microbial communities, particularly those found in environments such as activated sewage sludge. asm.orgnih.gov

Research has demonstrated that bacteria isolated from activated sludge can efficiently utilize 2-butyloctyl sulphate as a sole source of carbon and energy for growth. asm.orgnih.gov The process begins with enzymatic attack that cleaves the sulphate group, a critical first step in the mineralization of the compound. vulcanchem.comasm.org In general, alkyl sulphates are effectively removed during wastewater treatment, with studies on well-run activated sludge plants showing effluent concentrations in the low microgram-per-liter (µg/L) range, indicating high removal efficiency. heraproject.com

Table 1: Biodegradation Data for Alkyl Sulphates

| Compound Class | Test System | Observation | Source |

|---|---|---|---|

| This compound | Enrichment culture from activated sewage sludge | Readily used as a sole carbon and energy source by Pseudomonas strains. | asm.orgnih.gov |

| Alkyl Sulphates (AS) | Aerobic biodegradation test (OECD) | A C12 AS was 95% mineralized after 28 days, meeting "readily biodegradable" criteria. | santos.com |

| Alkyl Sulphates (AS) | Simulated sewer conditions (OECD 314A) | Rapid primary degradation with a first-order kinetic rate of 41 h⁻¹. | researchgate.net |

| Alkyl Sulphates (AS) | Sewage Treatment Plant Monitoring (Netherlands) | Effluent concentrations ranged from 1.2 to 12 µg/L, with an average of 5.7 µg/L. | heraproject.com |

Identification and Fate of Environmental Metabolites Derived from this compound

The biodegradation of this compound proceeds via specific metabolic pathways, leading to the formation of intermediate compounds. The initial and most well-documented step is the hydrolysis of the sulphate ester bond by specialized enzymes known as alkylsulfatases. vulcanchem.comasm.orgnih.gov

Gas chromatographic analysis has confirmed that this enzymatic cleavage releases the parent alcohol, 2-butyloctanol, as the primary metabolite. nih.govnih.gov This desulfation is carried out by novel alkylsulfatases (designated AP2 and DP1 in one study) that exhibit specific activity towards the 2-butyloctyl sulphate structure, unlike enzymes that degrade linear alkyl sulphates like sodium dodecyl sulphate (SDS). asm.orgnih.gov Once formed, the 2-butyloctanol is expected to undergo further oxidation and metabolism, eventually leading to complete mineralization. vulcanchem.com

However, research into the fate of similar alkyl sulphates under simulated sewer conditions has suggested the existence of a competing, secondary degradation pathway. researchgate.net This alternative route may involve ω-oxidation (omega-oxidation) of the terminal methyl group on the alkyl chain before the sulphate group is removed. This process results in the formation of polar metabolites, likely carboxy sulphates. researchgate.net These oxidized, sulfated intermediates appear to be more resistant to further rapid degradation, with studies showing they disappear very slowly and can persist longer in the sewer environment. researchgate.net The specificity of alkylsulfatase enzymes may be hindered by the oxidation of the alkyl chain, thus slowing the desulfation step and subsequent mineralization for this portion of the metabolites. researchgate.net

Table 2: Environmental Metabolites of this compound and Related Alkyl Sulphates

| Metabolite | Formation Pathway | Analytical Identification Method | Environmental Fate | Source |

|---|---|---|---|---|

| 2-Butyloctanol | Primary pathway: Enzymatic hydrolysis (desulfation) by alkylsulfatase. | Gas Chromatography (GC) | Undergoes subsequent oxidation and mineralization. | vulcanchem.comnih.gov |

| Sulphate (SO₄²⁻) | Primary pathway: Released during enzymatic hydrolysis. | - | Enters aqueous phase; can be utilized in biogeochemical cycles. | vulcanchem.comnih.gov |

| Polar Carboxy Sulphates (inferred) | Competing pathway: ω-oxidation of the alkyl chain prior to desulfation. | Radio-TLC (for similar C14-labelled AS) | More persistent than parent compound; slower to mineralize. | researchgate.net |

Impact of Branched Alkyl Sulfate (B86663) Surfactants on Environmental Microbial Communities and Biogeochemical Cycles

The introduction of surfactants into the environment can alter microbial community structure and function. wiley.com The biodegradation of this compound is a clear example of this interaction, where specific bacterial strains are selected for their ability to utilize the compound as a substrate. asm.orgdntb.gov.ua Enrichment cultures from activated sludge have successfully isolated bacteria from the Pseudomonas genus that can grow on 2-butyloctyl sulphate. asm.orgnih.gov Other bacteria, such as Stenotrophomonas maltophilia, have also been shown to form biofilms capable of degrading branched anionic surfactants. ajol.info Interestingly, some research suggests that branched alkyl chain surfactants may have a less toxic effect on certain environmental bacteria, such as the phosphate-accumulating Acinetobacter junii, compared to their linear counterparts. researchgate.net

The breakdown of this compound directly influences biogeochemical cycles, primarily the carbon and sulfur cycles. pressbooks.pub The complete mineralization of the 2-butyloctanol metabolite releases carbon dioxide (CO₂) into the environment, while the initial hydrolysis step releases inorganic sulphate (SO₄²⁻). vulcanchem.com

The released sulphate can have significant effects, particularly in anaerobic environments like sediments. nih.gov An increase in sulphate concentration can stimulate the growth of sulphate-reducing bacteria. These bacteria can outcompete methanogenic archaea for available substrates like hydrogen and acetate. nih.gov This competition can lead to a decrease in methane (B114726) (CH₄) production, a potent greenhouse gas. nih.gov Studies on wetland sediments have shown that the addition of sulphate can halve methane formation in the absence of excess carbon. nih.gov Therefore, the biodegradation of sulphate-containing surfactants in areas that experience anaerobic conditions can alter local carbon cycling and greenhouse gas dynamics.

Methodologies for Environmental Monitoring and Concentration Assessment

A comprehensive environmental monitoring program for this compound involves systematic sampling, sample preparation, and analysis to determine its concentration in various environmental matrices like water and sediment. fssc.comrssl.com

Sample Collection and Preparation: Standard protocols involve collecting water or sediment samples in appropriate containers and storing them under controlled conditions (e.g., cooled to 4°C) to prevent degradation before analysis. epa.gov For analysis of trace concentrations, a sample preparation step is usually required to extract and concentrate the analyte. This can involve techniques like solid-phase extraction (SPE) for water samples. env.go.jp The extracts are often dried using agents like anhydrous sodium sulfate before further analysis. epa.govenv.go.jp

Analytical Techniques: A common and rapid method for quantifying total anionic surfactants is the Methylene (B1212753) Blue Active Substances (MBAS) assay . vulcanchem.com This colorimetric method involves forming a complex between the anionic surfactant and methylene blue dye, which is then extracted into an organic solvent (chloroform) and measured spectrophotometrically. vulcanchem.comnih.gov While not specific to a single compound, it is useful for monitoring the disappearance of the parent surfactant during biodegradation studies. nih.gov

For specific identification and quantification, chromatographic methods are employed:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred technique for analyzing polar, non-volatile compounds like surfactants. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly suited for separating highly polar organosulfates from complex environmental matrices. copernicus.org

Gas Chromatography (GC): This technique is not suitable for the parent sulphate compound but is effective for identifying volatile metabolites like 2-butyloctanol, typically coupled with a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov

The determination of the inorganic sulphate ion released during biodegradation can be accomplished using methods like automated colorimetry or ion chromatography. epa.gov Monitoring programs in wastewater treatment facilities have shown that alkyl sulphates are generally removed with high efficiency, resulting in low µg/L concentrations in the final effluent. heraproject.com

Advanced Analytical Techniques for the Characterization and Quantification of Sodium 2 Butyloctyl Sulphate

Chromatographic Separations for Purity Assessment and Component Analysis

Chromatographic techniques are fundamental in separating Sodium 2-butyloctyl sulphate from its parent alcohol, isomers, and other related substances, thereby allowing for accurate purity assessment and component analysis.

Gas Chromatography (GC) for Alkyl Alcohol Derivatives

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds. purdue.edu While this compound itself is not directly amenable to GC analysis due to its low volatility, GC is instrumental in the analysis of its precursor and potential impurity, 2-butyloctanol. foodb.ca The analysis often involves a derivatization step to convert the alcohol into a more volatile and thermally stable compound, such as a trimethylsilyl (B98337) ether. researchgate.net

The general procedure involves:

Sample Preparation: Hydrolysis of this compound to yield 2-butyloctanol. vulcanchem.com

Derivatization: Reaction of the resulting alcohol with a silylating agent, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form the corresponding trimethylsilyl ether. researchgate.net

GC Analysis: The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. purdue.edu The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a high-boiling liquid coated on the inside of the column). advancechemjournal.com

Detection: A detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to quantify the eluted components. nih.gov

Research has shown that GC analysis can confirm the formation of 2-butyloctanol from the enzymatic degradation of this compound. vulcanchem.com The retention time of the derivatized 2-butyloctanol is compared with that of a standard to confirm its identity. truman.edu

Table 1: Typical GC Operating Conditions for Analysis of Alkyl Alcohol Derivatives

| Parameter | Value |

| Column | Capillary column (e.g., Carbowax 20M) |

| Injector Temperature | 150°C |

| Oven Temperature Program | 110°C - 115°C (Isothermal) or a temperature gradient |

| Detector Temperature | 150°C (FID) |

| Carrier Gas | Helium or Nitrogen |

| Injection Volume | 1-2 µL |

This table provides a generalized set of parameters. Specific conditions may vary depending on the instrument and the exact nature of the analysis. truman.edu

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Sulphate Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the preferred methods for the direct analysis of non-volatile and thermally labile compounds like this compound. rroij.com These techniques separate components based on their affinity for the stationary and mobile phases. advancechemjournal.com

For the analysis of alkyl sulphates, reversed-phase HPLC is commonly employed. thermofisher.com In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the alkyl chains of the surfactant and the stationary phase. UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov

Detection can be achieved using various detectors, including:

Charged Aerosol Detector (CAD): A universal detector that provides a response proportional to the mass of the analyte. thermofisher.com

Evaporative Light Scattering Detector (ELSD): Another universal detector suitable for non-volatile analytes. thermofisher.com

Mass Spectrometry (MS): Provides structural information and high sensitivity. nih.gov

Suppressed Conductivity Detection: Offers excellent selectivity and sensitivity for ionic species like alkyl sulphates. thermofisher.com

Table 2: Example HPLC/UPLC Parameters for Alkyl Sulphate Analysis

| Parameter | HPLC | UPLC |

| Column | C18 or specialized surfactant columns (e.g., Acclaim Surfactant) | Sub-2 µm particle size C18 or similar |

| Mobile Phase | Acetonitrile/Ammonium Acetate Buffer Gradient | Acetonitrile/Water with additives (e.g., formic acid) |

| Flow Rate | 1.0 mL/min | 0.3 - 0.5 mL/min |

| Detector | CAD, ELSD, MS, Suppressed Conductivity | MS (e.g., TOF-MS) |

This table presents typical parameters. Method development and optimization are crucial for specific applications. thermofisher.comnih.govpolymex.fr

Spectroscopic Methods for Molecular Structure and Conformational Insights

Spectroscopic techniques are indispensable for confirming the molecular structure and gaining insights into the conformational properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. indianastate.edu Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound. acs.org

¹H NMR: The proton NMR spectrum provides information on the different types of protons and their neighboring environments. For this compound, characteristic peaks are observed for the protons on the ester-linked methylene (B1212753) group (CH₂-O-S), the branch point methine proton (C-H), the methylene groups (CH₂) in the alkyl chains, and the terminal methyl groups (CH₃). nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals correspond to the ester-linked methylene carbon, the branch point carbon, the various methylene carbons in the chains, and the terminal methyl carbons. vulcanchem.com

Table 3: Characteristic NMR Chemical Shifts (ppm) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ester-linked CH₂-O-S | ~3.7 | ~71.7 |

| Branch point C-H | ~1.5 | ~37.3 |

| Chain CH₂ groups | ~1.1 | 22.67 - 30.48 |

| Terminal CH₃ groups | ~0.7 | 13.67 - 13.72 |

Data sourced from research on 2-butyloctyl sulfate (B86663). vulcanchem.comnih.gov The exact chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Identification

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. wordpress.com When coupled with a separation technique like LC (LC-MS), it becomes a highly sensitive and selective method for identifying and quantifying surfactants in complex mixtures. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of ionic surfactants like this compound. nih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. uni.lu High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in confirming the elemental formula. nih.gov

However, the presence of surfactants can sometimes suppress the ionization of other analytes in a mixture, a phenomenon that needs to be considered during method development. acs.orgmst.edu

Table 4: Predicted m/z Values for this compound Adducts in MS

| Adduct | Predicted m/z |

| [M-H]⁻ | 265.14790 |

| [M+Na]⁺ | 289.14440 |

| [M+H]⁺ | 267.16246 |

These values are predicted based on the molecular formula C₁₂H₂₅NaO₄S and are useful for the identification of the compound in mass spectra. uni.lu

Techniques for Critical Micelle Concentration (CMC) Determination and Surface Tension Measurement

The critical micelle concentration (CMC) is a key characteristic of a surfactant, representing the concentration at which micelles begin to form. wikipedia.org Above the CMC, properties such as surface tension remain relatively constant. wikipedia.org

Several methods can be used to determine the CMC of this compound:

Surface Tensiometry: This is a direct method that involves measuring the surface tension of solutions with increasing surfactant concentrations. d-nb.info A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break point, which corresponds to the CMC. nih.gov

Conductivity Measurement: For ionic surfactants, the conductivity of the solution changes with concentration. A plot of conductivity versus concentration will exhibit a change in slope at the CMC. researchgate.net

Dye Solubilization/Spectroscopy: This method utilizes a dye, such as Rhodamine 6G, that exhibits a spectral shift upon incorporation into micelles. nih.gov By monitoring the absorbance or fluorescence of the dye as a function of surfactant concentration, the CMC can be determined from the point where a significant change in the spectral properties occurs. nih.gov

Research has determined the critical micelle concentration of this compound to be approximately 0.32 mM (100 µg/ml) in a 50 mM Tris-HCl buffer at pH 7.5. vulcanchem.comnih.gov

Table 5: Comparison of CMC Determination Methods

| Method | Principle | Advantages | Disadvantages |

| Surface Tensiometry | Measures the change in surface tension with surfactant concentration. d-nb.info | Direct and fundamental method. | Can be time-consuming. |

| Conductivity | Measures the change in electrical conductivity as micelles form. researchgate.net | Simple and accurate for ionic surfactants. | Not applicable to non-ionic surfactants. |

| Dye Spectroscopy | Monitors the spectral changes of a probe dye upon micellization. nih.gov | High sensitivity. | The probe itself may interact with the surfactant monomers. |

Advanced Method Validation Protocols for this compound Analysis

The validation of an analytical method is a critical process that provides documented evidence that a procedure is suitable for its intended purpose. For a surfactant like this compound, robust and reliable analytical methods are essential for quality control, stability testing, and ensuring product consistency. The validation protocols for such methods are rigorously defined by international regulatory bodies, including the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA), to ensure data integrity. mt.comiik.ac.idfda.gov A comprehensive validation study for an analytical method, such as High-Performance Liquid Chromatography (HPLC) for this compound, encompasses several key performance characteristics. alfachemic.com

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. europa.eu These validation studies should be documented in a protocol that outlines the performance characteristics and the acceptance criteria. fda.gov For surfactants, which can present analytical challenges due to their tendency to form micelles, method validation is particularly important to ensure accuracy and reliability. researchgate.net

The following subsections detail the essential parameters that must be evaluated in an advanced method validation protocol for the analysis of this compound.

Specificity and Selectivity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu For a method analyzing this compound, specificity is demonstrated by showing that the signal is from the target analyte and not from other related substances or formulation excipients. This is typically achieved by comparing the chromatograms of a blank sample (matrix without analyte), a sample spiked with this compound, and a sample containing a mixture of the analyte and potential interfering compounds. The method must be able to specifically identify the target compound while preventing any cross-reaction with these interfering substances. alfachemic.com

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. europa.eu This is determined by analyzing a series of dilutions of a standard solution of this compound. A minimum of five to six concentration levels are typically used. europa.eu The data of signal response versus concentration is then subjected to linear regression analysis. The correlation coefficient (r²) is a key indicator of linearity, with a value of 0.99 or greater generally being considered acceptable for surfactant analysis. foodengprog.orgthaiscience.info

The specified range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision. For the assay of a substance, this range is typically 80% to 120% of the test concentration. europa.eu

Table 1: Linearity Study Data for this compound Analysis by HPLC

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 50.0 | 124,580 |

| 75.0 | 187,345 |

| 100.0 | 250,110 |

| 125.0 | 312,980 |

| 150.0 | 375,420 |

| Regression Analysis | |

| Correlation Coefficient (r²) | 0.9998 |

| Linear Equation | y = 2505.8x - 850 |

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is typically assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations, three replicates each). europa.eu For surfactants, accuracy is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. Acceptance criteria for recovery are commonly set between 90% and 110%. alfachemic.com Studies on similar anionic surfactants have shown recovery rates within 84-115% to be acceptable. nih.gov

Table 2: Accuracy (Recovery) Study for this compound

| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) (Mean, n=3) | Recovery (%) |

| 80 | 80.0 | 79.2 | 99.0 |

| 100 | 100.0 | 101.5 | 101.5 |

| 120 | 120.0 | 118.3 | 98.6 |

| Average Recovery | 99.7 |

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is evaluated at two levels:

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined from a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range. europa.eu

Intermediate Precision (Inter-assay Precision): This expresses the variation within the same laboratory, but considers variations such as different days, different analysts, or different equipment. nih.gov

Precision is expressed as the Relative Standard Deviation (%RSD) of the measurements. For surfactant analysis, a %RSD of less than 2% is often required. foodengprog.orgthaiscience.info

Table 3: Precision Study Results for this compound Analysis

| Precision Type | Concentration (µg/mL) | Mean Measured Value (n=6) | Standard Deviation (SD) | % RSD |

| Repeatability (Intra-assay) | 100.0 | 100.7 | 0.85 | 0.84 |

| Intermediate Precision (Inter-assay) | 100.0 | 101.2 | 1.43 | 1.41 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. europa.eufoodengprog.org For similar anionic surfactants analyzed by HPLC, LODs and LOQs have been reported in the low µg/mL range. foodengprog.orgnih.gov For instance, a validated HPLC method for sodium lauryl sulfate (SLS) reported an LOD of 0.07 mg/L and an LOQ of 2.33 mg/L. foodengprog.org A separate HPTLC method for SLS found an LOD of 31 ng/band and an LOQ of 92 ng/band. thaiscience.info These values establish a benchmark for expected sensitivity in a method for this compound.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small but deliberate variations in method parameters, providing an indication of its reliability during normal usage. alfachemic.com For an HPLC method, these variations might include:

Changes in the mobile phase composition (e.g., ±2% organic solvent).

Variations in the pH of the mobile phase.

Different column temperatures (e.g., ±5°C).

Different flow rates (e.g., ±10%). nih.gov

The method is considered robust if the results remain within acceptable criteria of precision and accuracy despite these small changes, ensuring the method's transferability and longevity. chromatographyonline.com

Colloidal Science and Interfacial Phenomena of Sodium 2 Butyloctyl Sulphate

Surface and Interfacial Tension Properties of Aqueous Solutions of Sodium 2-Butyloctyl Sulphate

As a surface-active agent, this compound effectively lowers the surface tension of aqueous solutions and the interfacial tension between water and immiscible phases like oil. vulcanchem.comebi.ac.uk This ability is fundamental to its application in cleaning and emulsification products. vulcanchem.com

The process begins with surfactant monomers adsorbing at the air-water or oil-water interface. As the concentration increases, the interface becomes more populated, leading to a significant reduction in tension. This continues until a critical concentration is reached, known as the critical micelle concentration (CMC), where the interface becomes saturated and monomers begin to self-assemble into micelles in the bulk solution. mdpi.com Beyond the CMC, the surface tension remains relatively constant. mdpi.com

For this compound, the critical micelle concentration has been determined to be 0.32 mM in a 50 mM Tris-HCl buffer solution (pH 7.5). vulcanchem.com The branched nature of its hydrophobic tail generally results in a slightly higher CMC compared to its linear counterparts due to steric hindrance that can make micelle formation less favorable.

Table 1: Key Surface Properties of this compound This table presents known values for this compound and comparative values for a related linear surfactant, Sodium Dodecyl Sulfate (B86663) (SDS), for context.

| Property | This compound | Sodium Dodecyl Sulfate (SDS) |

|---|---|---|

| Chemical Structure | Branched Alkyl Sulfate | Linear Alkyl Sulfate |

| Critical Micelle Concentration (CMC) | 0.32 mM vulcanchem.com | ~8.2 mM (in pure water) mdpi.com |

| Effect on Surface Tension | Reduces surface tension vulcanchem.com | Reduces surface tension to ~39 mN/m at CMC researchgate.net |

| Effect on Interfacial Tension | Effective emulsifier, reduces interfacial tension vulcanchem.com | Reduces hexadecane-water interfacial tension nih.govresearchgate.net |

Micellar Structures and Self-Assembly Behavior in Diverse Solvents

Above the critical micelle concentration (CMC), surfactant monomers associate to form organized aggregates known as micelles. mdpi.com For this compound, this self-assembly occurs at concentrations above 0.32 mM. vulcanchem.com The shape and size of these micelles are governed by the molecular geometry of the surfactant molecule. fiveable.me

The structure of this compound, with its branched C12 hydrocarbon tail, influences the packing of molecules within the micelle. vulcanchem.com While linear surfactants like SDS tend to form spherical micelles just above the CMC and can transition to cylindrical or "worm-like" micelles at higher concentrations or with added salt, the bulky, branched structure of this compound can introduce steric constraints. fiveable.mefrontiersin.org This branching may favor the formation of spherical or globular micelles and could potentially hinder the transition to larger, elongated structures. However, specific experimental data on the aggregation number (the average number of monomers per micelle) and the precise shape of this compound micelles are not extensively documented in the available literature.

The aggregation number for linear sodium alkyl sulfates is known to increase with the length of the alkyl chain. researchgate.net For instance, the aggregation number of SDS (a C12 surfactant) is typically in the range of 60-100, depending on conditions like temperature and ionic strength. googleapis.com It is expected that the aggregation number for this compound would be influenced by its unique branched geometry.

Self-assembly is most commonly studied in aqueous solutions. In polar non-aqueous solvents, micelle formation can also occur, though CMC values and aggregation numbers would differ significantly. In non-polar solvents, surfactants can form reverse micelles, where the hydrophilic headgroups form the core and the hydrophobic tails extend into the solvent. Data on the self-assembly of this compound in non-aqueous or mixed-solvent systems is scarce.

Adsorption Dynamics and Surface Excess Determination at Various Interfaces

The adsorption of surfactant molecules at an interface is a dynamic process. When a new interface is formed, surfactant monomers diffuse from the bulk solution and adsorb, causing a time-dependent decrease in surface tension until equilibrium is reached. jeeng.net The rate of this process can be controlled by diffusion of monomers to the subsurface or by the kinetics of transferring from the subsurface to the interface itself. researchgate.netkruss-scientific.com

The concentration of the surfactant at the interface is typically greater than in the bulk solution. This enrichment is quantified as the surface excess concentration (Γ), which represents the amount of surfactant at the interface per unit area beyond the bulk concentration. ebi.ac.ukkruss-scientific.com

The surface excess can be determined from surface tension measurements using the Gibbs Adsorption Isotherm. dntb.gov.uaepo.org For an ionic surfactant like this compound, which dissociates into a surfactant anion and a sodium cation, the simplified equation is:

Γ = - (1 / (2 * R * T)) * (dγ / d(ln C))

Where:

Γ is the surface excess concentration (mol/m²)

R is the universal gas constant (8.314 J/mol·K)

T is the absolute temperature (K)

γ is the surface tension (N/m)

C is the molar surfactant concentration (mol/L)

The factor of 2 accounts for the two ionic species produced (surfactant anion and Na⁺ counter-ion). jeeng.net

The term (dγ / d(ln C)) represents the slope of the plot of surface tension versus the natural logarithm of the concentration, in the region below the CMC. kruss-scientific.com

Table 2: Gibbs Adsorption Isotherm Parameters This table outlines the parameters required for calculating surface excess concentration. Specific experimental data for a surface tension vs. concentration plot for this compound is required for actual calculation.

| Parameter | Symbol | Description | Unit |

|---|---|---|---|

| Surface Excess Concentration | Γ | The excess amount of surfactant adsorbed at the interface per unit area. | mol/m² |

| Surface Tension | γ | The force per unit length at the interface of a liquid. | N/m or mN/m |

| Surfactant Concentration | C | The amount of surfactant in the bulk solution. | mol/L |

| Universal Gas Constant | R | A fundamental constant in physics and chemistry. | 8.314 J/(mol·K) |

| Absolute Temperature | T | The temperature measured on the Kelvin scale. | K |

Without a published dataset of surface tension versus concentration for this compound, a precise value for its maximum surface excess cannot be calculated here. However, this thermodynamic relationship provides the established method for its determination. researchgate.netaau.dk

Interactions with Other Amphiphilic Molecules and Polymeric Systems in Colloidal Dispersions

In many practical formulations, this compound is used in combination with other surface-active molecules or polymers. vulcanchem.comepo.org These interactions can lead to synergistic effects, where the performance of the mixture exceeds that of the individual components.

Interactions with other surfactants: When mixed with other surfactants (e.g., non-ionic, cationic, or other anionic types), this compound can form mixed micelles. google.comscielo.org.mx The formation of mixed micelles often occurs at a lower total surfactant concentration than the CMC of either individual surfactant, an effect known as synergism. scielo.org.mx The composition of the mixed micelle and the degree of synergism are governed by the interaction between the different surfactant molecules. google.com For mixtures of anionic and non-ionic surfactants, attractive interactions can reduce the electrostatic repulsion between the anionic headgroups, favoring micelle formation. mdpi.comresearchgate.net While specific studies on mixed micelles containing this compound are limited, its behavior is expected to follow these general principles.